molecular formula C9H18Cl2N4O B3017195 [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride CAS No. 1609395-72-3

[4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride

Cat. No.: B3017195
CAS No.: 1609395-72-3
M. Wt: 269.17
InChI Key: KTDLWXMZOKWSFV-UHFFFAOYSA-N
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Description

[4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride is a chemical compound with a complex structure that includes a triazole ring, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the methanol group, followed by the formation of the dihydrochloride salt through acidification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol: This compound lacks the dihydrochloride salt form but shares a similar core structure.

    [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]ethanol: This compound has an ethanol group instead of a methanol group, leading to different chemical properties.

Uniqueness

The uniqueness of [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride lies in its specific combination of functional groups and salt form. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

(4-methyl-5-piperidin-3-yl-1,2,4-triazol-3-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-13-8(6-14)11-12-9(13)7-3-2-4-10-5-7;;/h7,10,14H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDLWXMZOKWSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCNC2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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